molecular formula C16H25N5O B5349174 N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5349174
M. Wt: 303.40 g/mol
InChI Key: DQOKIKNNKIBCMV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-cyclohexyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c22-15(19-14-5-2-1-3-6-14)13-20-9-11-21(12-10-20)16-17-7-4-8-18-16/h4,7-8,14H,1-3,5-6,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOKIKNNKIBCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetic acid, while reduction may produce N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanol .

Scientific Research Applications

N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides hydrophobic interactions, while the pyrimidinyl and piperazinyl groups offer potential for hydrogen bonding and electrostatic interactions. These features make it a valuable compound for various applications in scientific research and industry .

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